5-Butylsulfanyldithiole-3-thione
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Overview
Description
5-Butylsulfanyldithiole-3-thione: is a sulfur-containing heterocyclic compound with the molecular formula C7H10S4 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butylsulfanyldithiole-3-thione typically involves the reaction of butyl mercaptan with 1,2-dithiole-3-thione under controlled conditions. The reaction is carried out in the presence of a base, such as sodium methoxide, and requires careful temperature control to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Butylsulfanyldithiole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkyl or aryl substituted dithiole-3-thiones.
Scientific Research Applications
Chemistry: 5-Butylsulfanyldithiole-3-thione is used as a building block in the synthesis of more complex sulfur-containing heterocycles. It is also employed in the study of sulfur chemistry and the development of new synthetic methodologies .
Biology: The compound has shown potential as an antioxidant and anti-inflammatory agent. It is being investigated for its ability to modulate cellular redox states and protect against oxidative stress .
Medicine: Research has indicated that this compound may have chemopreventive properties, particularly in the prevention of cancer. It is also being studied for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Industry: In the industrial sector, this compound is used as an additive in lubricants and polymers to enhance their stability and performance. It is also utilized in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Butylsulfanyldithiole-3-thione involves its ability to modulate cellular signaling pathways. The compound activates the Nrf2 signaling pathway, leading to the induction of phase II detoxifying enzymes. This activation enhances the cellular antioxidant capacity and protects against oxidative damage. Additionally, the compound can inhibit the activation of the NLRP3 inflammasome, reducing inflammation and providing therapeutic benefits in inflammatory diseases .
Comparison with Similar Compounds
- 4,5-Dimethyl-1,2-dithiole-3-thione
- Anethole dithiolethione
- Oltipraz
- S-Danshensu
- NOSH-1
Comparison: 5-Butylsulfanyldithiole-3-thione is unique due to its butyl group, which imparts distinct chemical and biological properties. Compared to other dithiole-3-thiones, it has shown enhanced antioxidant and anti-inflammatory activities. The presence of the butyl group also influences its solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
176324-57-5 |
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Molecular Formula |
C7H10S4 |
Molecular Weight |
222.4 g/mol |
IUPAC Name |
5-butylsulfanyldithiole-3-thione |
InChI |
InChI=1S/C7H10S4/c1-2-3-4-9-7-5-6(8)10-11-7/h5H,2-4H2,1H3 |
InChI Key |
JULNUTMRMQLXAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=CC(=S)SS1 |
Origin of Product |
United States |
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